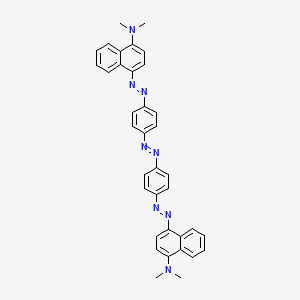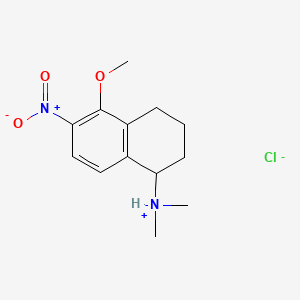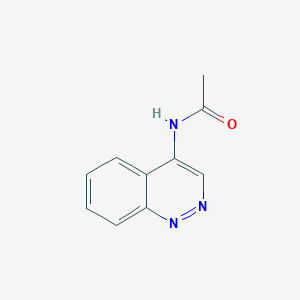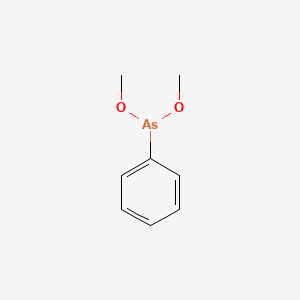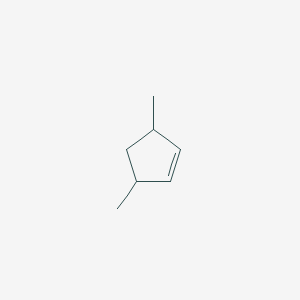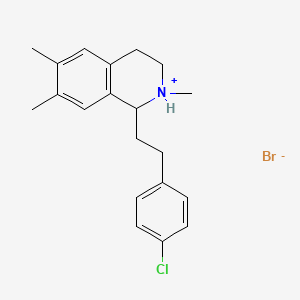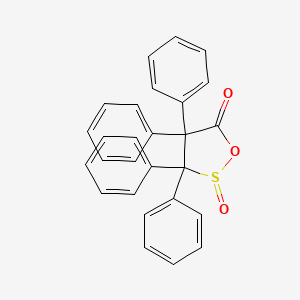
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide is a chemical compound known for its unique structure and properties. It belongs to the class of oxathiolanes, which are heterocyclic compounds containing sulfur and oxygen atoms in a five-membered ring. The presence of four phenyl groups attached to the ring enhances its stability and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide typically involves the reaction of diphenyl disulfide with diphenyl ketone in the presence of a suitable oxidizing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate sulfoxide, which subsequently undergoes cyclization to form the oxathiolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of catalysts such as Lewis acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability and reactivity.
Scientific Research Applications
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a subject of interest in drug discovery.
Medicine: Explored for its potential therapeutic applications. Its derivatives are studied for their ability to modulate biological pathways and target specific diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The presence of phenyl groups enhances its ability to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetraphenyl-1,2-dithiolane-5-one: Similar structure but contains sulfur atoms instead of oxygen.
3,3,4,4-Tetraphenyl-1,2-oxathiolane: Lacks the ketone group, resulting in different reactivity and properties.
3,3,4,4-Tetraphenyl-1,2-oxathiane: Contains a six-membered ring instead of a five-membered ring.
Uniqueness
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide is unique due to its combination of phenyl groups and the oxathiolane ring. This structure imparts enhanced stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable derivatives sets it apart from similar compounds.
Properties
CAS No. |
71816-86-9 |
|---|---|
Molecular Formula |
C27H20O3S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-oxo-3,3,4,4-tetraphenyloxathiolan-5-one |
InChI |
InChI=1S/C27H20O3S/c28-25-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27(31(29)30-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
CIFDPSYRKUSXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)OS(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


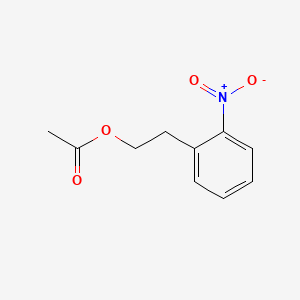
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
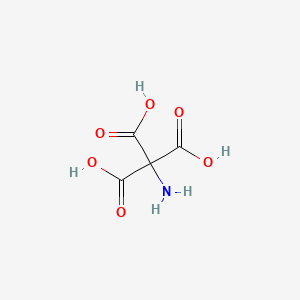
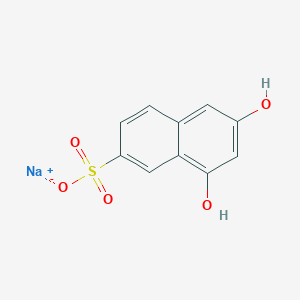
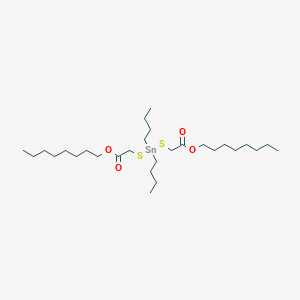
![1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol](/img/structure/B13788741.png)
![1H-Purine, 6-[(2-methylpropyl)thio]-](/img/structure/B13788752.png)
